1,4-Dihydro-1,2,3-benzotriazin-4-ol
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Overview
Description
1,4-Dihydro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the class of benzotriazines This compound is known for its unique structure, which includes a triazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,2,3-benzotriazin-4-ol can be synthesized through several methods. One of the classic methods involves the oxidative cyclization of amidrazones. This process typically uses atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Another method involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclizations of the resulting derivatives .
Industrial Production Methods
Industrial production of this compound often involves scaling up the oxidative cyclization process. it is noted that the yield of the product can drop significantly when scaling up to gram quantities, making it challenging to produce large amounts efficiently .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2,3-benzotriazin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using atmospheric oxygen in the presence of Pd/C and DBU .
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles to introduce different substituents into the benzotriazine ring .
Major Products Formed
The major products formed from these reactions include various substituted benzotriazines, which can have different electronic and magnetic properties depending on the nature of the substituents .
Scientific Research Applications
1,4-Dihydro-1,2,3-benzotriazin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,2,3-benzotriazin-4-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in spin-π-delocalization, which is crucial for its electronic and magnetic properties. The unpaired electron in the triazine core and aromatic sites plays a significant role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazine: Similar in structure but lacks the hydroxyl group at the 4-position.
1,2,3-Benzotriazine: Another related compound with a different arrangement of nitrogen atoms in the triazine ring.
1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:
Uniqueness
1,4-Dihydro-1,2,3-benzotriazin-4-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group at the 4-position. This structure imparts distinct electronic and magnetic properties, making it valuable for various applications in materials science and molecular electronics .
Properties
CAS No. |
91037-99-9 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1,4-dihydro-1,2,3-benzotriazin-4-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4,7,11H,(H,8,9) |
InChI Key |
APCRCEHQGDLDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=NN2)O |
Origin of Product |
United States |
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